molecular formula C9H9BrFNO B1413732 3-Bromo-N-(2-fluoroethyl)benzamide CAS No. 1862836-07-4

3-Bromo-N-(2-fluoroethyl)benzamide

Cat. No.: B1413732
CAS No.: 1862836-07-4
M. Wt: 246.08 g/mol
InChI Key: QHJOTZRKSHKYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Benzamide (B126) and Fluoroethyl Chemistry

To appreciate the academic interest in 3-Bromo-N-(2-fluoroethyl)benzamide, it is essential to understand the significance of its core components.

Benzamides, amides derived from benzoic acid, have long been a cornerstone of chemical research, particularly in the realm of medicinal chemistry. researchgate.net The benzamide scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Historically, research into benzamide derivatives has yielded a wide array of compounds with diverse pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic properties. Depending on the specific substitutions on the benzene (B151609) ring and the amide nitrogen, benzamides can exhibit a range of activities such as antidepressant, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects. nih.gov This versatility has cemented the benzamide core as a critical building block in the design and synthesis of new therapeutic agents. chemicalbook.com

The introduction of fluorine into organic molecules, particularly in the form of a fluoroethyl group, is a widely used strategy in modern molecular design. The presence of fluorine can significantly alter the physicochemical properties of a molecule. For instance, the high electronegativity of fluorine can impact the acidity and basicity of nearby functional groups. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of a compound. The fluoroethyl group, specifically, can influence a molecule's conformation and lipophilicity, which are critical parameters for its interaction with biological targets. The synthesis of compounds containing the fluoroethyl moiety is an active area of research, with various methods being developed for its incorporation into diverse molecular architectures.

The bromine atom in this compound plays a crucial role in its chemical reactivity and synthetic utility. Bromine is an excellent leaving group in nucleophilic substitution reactions and a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. The presence of a bromine substituent on the benzamide ring opens up a plethora of possibilities for further functionalization, enabling the synthesis of a diverse library of derivatives for academic and industrial research. Bromination itself is a key transformation in organic synthesis, and a variety of reagents and methods have been developed for the selective introduction of bromine atoms into aromatic rings. nih.gov

Rationale for Contemporary Research on this compound

The specific combination of a 3-bromo-substituted benzamide with an N-linked 2-fluoroethyl group provides a compelling case for dedicated research into this compound.

The unique structural arrangement of this compound offers several avenues for academic exploration. The interplay between the electron-withdrawing nature of the bromine atom and the amide group, along with the electronic effects of the fluoroethyl substituent, can lead to interesting and potentially useful chemical properties. The molecule's conformation, influenced by the flexible fluoroethyl chain, could be a key determinant of its reactivity and biological activity. Spectroscopic and crystallographic studies of this compound would provide valuable data on its three-dimensional structure and intermolecular interactions.

From a synthetic perspective, the bromine atom serves as a key reactive site. Research could focus on exploring a variety of cross-coupling reactions to append different functional groups at the 3-position of the benzamide ring. This would allow for the systematic investigation of structure-activity relationships in any observed biological or material properties. The amide bond itself can also be a target for chemical modification, further expanding the chemical space accessible from this starting material.

The study of this compound has the potential to bridge the gap between synthetic chemistry and mechanistic studies. The synthesis of this compound and its derivatives would require the application and potential development of novel synthetic methodologies. For instance, the amidation of 3-bromobenzoic acid with 2-fluoroethylamine is a plausible synthetic route, and optimizing the conditions for this reaction would be a valuable contribution to the field of organic synthesis.

Furthermore, investigating the mechanisms of reactions involving this compound could provide fundamental insights into chemical reactivity. For example, studying the kinetics and intermediates of nucleophilic substitution or cross-coupling reactions at the brominated position would contribute to a deeper understanding of these important transformations. The presence of the fluoroethyl group could also lead to interesting mechanistic pathways, potentially involving intramolecular interactions or altered reaction kinetics compared to non-fluorinated analogues.

Overview of Current Research Trajectories and Gaps for the Compound

Given the limited direct research on this compound, a discussion of current research trajectories and gaps is necessarily speculative, drawing parallels from studies on related compounds. The primary areas of potential investigation for this compound lie in medicinal chemistry, particularly in the development of novel therapeutic agents.

Potential Research Trajectories:

Anticancer Drug Discovery: Substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.gov The structural motifs within this compound could be explored for their potential to interact with such biological targets. Further research could involve synthesizing and evaluating a series of related compounds to establish structure-activity relationships (SAR) for anticancer activity.

Central Nervous System (CNS) Applications: The benzamide scaffold is a key feature of several antipsychotic drugs that act as dopamine (B1211576) D2 and D3 receptor antagonists. nih.govresearchgate.net The specific substitutions on this compound may modulate its lipophilicity and ability to cross the blood-brain barrier, making it a candidate for investigation in the context of neurological disorders.

PROTAC (Proteolysis-Targeting Chimera) Technology: Recent research has highlighted the use of benzamide-type molecules as binders for cereblon (CRBN), a component of an E3 ubiquitin ligase complex, in the design of PROTACs. nih.gov PROTACs are novel therapeutic modalities that induce the degradation of specific target proteins. The N-substituted benzamide structure of the target compound makes it a potential candidate for development as a CRBN ligand in future PROTAC research.

Antimicrobial Agents: Some benzamide derivatives have shown promise as antimicrobial agents. researchgate.net The unique combination of halogen substituents in this compound could be investigated for potential antibacterial or antifungal activity.

Identified Research Gaps:

Fundamental Characterization: There is a clear lack of published data on the fundamental physicochemical properties, synthesis, and spectral characterization of this compound.

Biological Activity Screening: Comprehensive screening of this compound against a wide range of biological targets is yet to be reported. Its potential in the areas mentioned above remains largely unexplored.

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies to elucidate the mechanism of action would be a critical next step.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the bromo and fluoroethyl substituents affect biological activity is a significant gap in the current understanding of this chemical space.

Data Tables

To provide a clearer context for the potential of this compound, the following tables summarize key information based on related compounds and general principles of medicinal chemistry.

Table 1: Structural Comparison of this compound with Related Compounds

Compound NameStructural Features of InterestReported/Potential Applications
This compound 3-bromo substitution, N-fluoroethyl groupPotential anticancer, CNS, antimicrobial agent; PROTAC component
AmisulprideSubstituted benzamideAntipsychotic (dopamine D2/D3 antagonist) nih.gov
Entinostat (MS-275)N-substituted benzamide derivativeAnticancer (HDAC inhibitor) nih.gov
Phenyl glutarimidesBenzamide-related structureCRBN binders for PROTACs nih.gov

Table 2: Potential Research Directions and Methodologies

Research AreaKey QuestionsPotential Methodologies
Medicinal Chemistry What are the optimal synthetic routes? What is the full physicochemical profile?Chemical synthesis, NMR, Mass Spectrometry, X-ray crystallography
Pharmacology Does the compound exhibit anticancer, CNS, or antimicrobial activity?In vitro cell-based assays, enzyme inhibition assays, in vivo animal models
Biochemistry What are the specific molecular targets of the compound?Target identification studies (e.g., affinity chromatography, proteomics)
Computational Chemistry What are the predicted binding modes and affinities to potential targets?Molecular docking, molecular dynamics simulations

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJOTZRKSHKYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 3 Bromo N 2 Fluoroethyl Benzamide

Established Synthetic Pathways for 3-Bromo-N-(2-fluoroethyl)benzamide and Related Analogues

Amide Coupling Reactions for Benzamide (B126) Formation

The creation of the N-substituted benzamide core is a critical step, commonly achieved through amide coupling reactions. These methods activate the carboxylic acid group of a benzoic acid precursor to facilitate nucleophilic attack by the amine.

Carbodiimide-mediated coupling reactions are a widely used method for amide bond formation due to their mild conditions and high efficiency. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate a carboxylic acid, such as 3-bromobenzoic acid. The activated species, an O-acylisourea intermediate, readily reacts with 2-fluoroethylamine to yield the desired amide. To enhance reaction rates and minimize side reactions like the formation of stable N-acylureas, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included in the reaction mixture.

A potential side reaction in carbodiimide-mediated couplings is the O-to-N acyl migration within the activated intermediate, which forms a stable N-acylurea that is incapable of further reaction. This can be mitigated by maintaining low reaction temperatures.

Reagent/ConditionRoleCommon Examples
Carbodiimide Carboxylic acid activatorDCC, EDC
Amine Nucleophile2-fluoroethylamine
Carboxylic Acid Electrophile precursor3-Bromobenzoic acid
Additive Suppress side reactions, reduce racemizationHOBt, HOSu
Solvent Reaction mediumDMF, NMP, CH₂Cl₂

A more traditional and highly effective method for benzamide synthesis involves the use of a more reactive carboxylic acid derivative, such as an acid chloride. In this approach, 3-bromobenzoic acid is first converted to 3-bromobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.com The resulting acid chloride is a potent electrophile that reacts readily with 2-fluoroethylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. sigmaaldrich.com This method is generally high-yielding and proceeds under mild conditions. mdpi.com

Similarly, a mixed anhydride, formed by reacting the carboxylic acid with a chloroformate, can also serve as an activated intermediate for the amidation reaction.

Starting MaterialReagentIntermediateProduct
3-Bromobenzoic acidThionyl chloride (SOCl₂)3-Bromobenzoyl chlorideThis compound
3-Bromobenzoic acidOxalyl chloride ((COCl)₂)3-Bromobenzoyl chlorideThis compound

Introduction of the Bromo Substituent

The bromine atom can be introduced either before or after the formation of the amide bond, offering flexibility in the synthetic design.

Direct bromination of an N-(2-fluoroethyl)benzamide precursor offers a convergent approach to the target molecule. This electrophilic aromatic substitution reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The directing effects of the amide group on the aromatic ring will influence the regioselectivity of the bromination. While this method can be effective, control of regioselectivity to favor the 3-position may require specific reaction conditions or the presence of other directing groups. For instance, palladium-catalyzed C-H bromination has been shown to be effective for benzanilides, with the regioselectivity influenced by the choice of promoter. nih.gov

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-N and C-C bonds, which can be adapted for the synthesis of this compound analogues or precursors.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov While not directly forming the target molecule, it could be used to synthesize a more complex analogue by coupling an arylboronic acid to a dibrominated benzamide precursor. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction could be envisioned for the synthesis of a precursor to this compound, for example, by coupling an amine with a brominated aryl halide. The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, which facilitate the catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com The choice of ligand is crucial for the success of the reaction, with different ligands being optimal for different substrates. nih.gov

ReactionCatalyst SystemBond FormedRelevance to Synthesis
Suzuki-Miyaura Coupling Pd catalyst, phosphine ligand, baseC-CSynthesis of complex analogues from brominated precursors
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, baseC-NSynthesis of amino-benzamide precursors

Novel Synthetic Methodologies and Process Optimization for this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For amide synthesis, this includes minimizing organic solvent use and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of amides and related structures, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govacs.org The technique has been successfully applied to the synthesis of various scaffolds, such as 3-aminobenzo[b]thiophenes and 3-nitroindoles, demonstrating its versatility. rsc.orgrsc.org In one-pot multicomponent reactions, microwave assistance not only shortens reaction times but can also improve product purity and simplify work-up procedures. acs.org

Synthesis in Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reagents often have poor solubility in water, specialized techniques can enable "on-water" or "in-water" synthesis. Research has shown that constructive organic chemistry, such as the synthesis of benzimidazoles (structurally related to benzamides), can be performed in high-temperature water with yields comparable to or better than those in conventional organic solvents. thieme-connect.de The use of surfactants to create micelles in water is another strategy that facilitates amide and peptide synthesis in aqueous media, a principle that can be applied to scalable flow processes. nih.gov

Green Chemistry MethodReaction TypeAdvantagesExample ApplicationReference(s)
Microwave IrradiationAmide/Heterocycle SynthesisReduced reaction time, improved yield and purity, simplified work-up.Synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netchemrxiv.orgoxazines. acs.org
High-Temperature WaterBenzimidazole SynthesisAvoids conventional organic solvents, can provide high yields.Synthesis of 2-phenylbenzimidazole (B57529) from 1,2-phenylenediamine. thieme-connect.de
Aqueous Surfactant MediaAmide/Peptide SynthesisEnables reaction of organic substrates in water, suitable for flow chemistry.Scalable amide bond formations using TPGS-750-M or HPMC. nih.gov

This table highlights green chemistry approaches applicable to benzamide synthesis.

Catalysis is central to modern organic synthesis, offering pathways to higher yields, greater selectivity, and milder reaction conditions. For amide synthesis, research has explored a range of catalytic systems. Cobalt catalysts, for instance, have shown promise in C-H bond functionalization and cyclization reactions to form various amides, including pyrrolidinones and isoindolinones. researchgate.net While a cyclization is not required for the linear this compound, these studies demonstrate the utility of low-cost cobalt catalysts in forming amide-containing structures with good functional group tolerance (including -Br) and high yields. researchgate.net Other cobalt-catalyzed methods have been developed for the direct synthesis of primary amides from alcohols, offering an alternative to traditional condensation reactions. chemrxiv.org

For industrial production and process optimization, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. rsc.org

The formation of amide bonds is a reaction of immense industrial importance and has been a major target for adaptation to flow chemistry. thieme-connect.de Methodologies have been developed for direct dehydrative amidation in continuous flow using solid acid catalysts, which avoids the need for costly condensation agents and simplifies product purification. researchgate.netchemrxiv.org Flow processes have been successfully used for the synthesis of various amides, including peptides and key pharmaceutical intermediates. The modular nature of flow chemistry allows for multistep "telescoped" syntheses, where the output of one reactor flows directly into the next, minimizing manual handling and intermediate purification steps. nih.gov This approach not only improves efficiency and space-time yields but also allows for the safe handling of hazardous reagents and unstable intermediates. thieme-connect.de The development of scalable flow protocols, including those that handle solid slurries in water, paves the way for sustainable, large-scale production of amide-containing compounds with minimal waste. nih.gov

Flow Chemistry AdvantageDescriptionRelevance to Amide SynthesisReference(s)
Enhanced Safety & ControlPrecise control over temperature, pressure, and mixing; small reactor volumes minimize risk.Allows for safe use of exothermic reactions or hazardous reagents sometimes used in amidation. rsc.org
ScalabilityProduction can be increased by running the reactor for longer periods or by "scaling-out" (using multiple reactors in parallel).Enables seamless transition from laboratory-scale optimization to industrial-scale production. nih.gov
Process IntensificationHigher space-time yields compared to batch reactors; integration of multiple reaction and purification steps.Reduces plant footprint, minimizes waste, and increases overall process efficiency. nih.govthieme-connect.de
Use of Solid CatalystsPacked-bed reactors allow for easy separation of the product from heterogeneous catalysts.Facilitates continuous dehydrative amidation without stoichiometric activators, simplifying work-up. researchgate.netchemrxiv.org

This table outlines the key benefits of applying flow chemistry to amide synthesis.

Preparation of Labeled and Analogous Derivatives of this compound

Isotopic Labeling Strategies (e.g., 18F, 76Br, 123I for probes)

The development of radiolabeled PARP inhibitors is essential for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). snmjournals.orgsnmjournals.org These imaging modalities allow for the assessment of PARP expression in tumors, which can aid in patient selection and monitoring treatment response. up.ac.za The isotopes ¹⁸F, ⁷⁶Br, and ¹²³I are particularly relevant for labeling benzamide-based PARP inhibitors due to their suitable decay characteristics.

¹⁸F Labeling: Fluorine-18 is a widely used positron emitter for PET imaging due to its favorable half-life (109.8 minutes) and low positron energy. While direct labeling of the fluoroethyl group of this compound with ¹⁸F is challenging, a common strategy involves the synthesis of a precursor molecule where the fluorine atom is replaced by a leaving group suitable for nucleophilic substitution with [¹⁸F]fluoride. Alternatively, ¹⁸F can be introduced via a prosthetic group attached to the benzamide core.

⁷⁶Br Labeling: Bromine-76 is a positron-emitting isotope (t½ = 16.2 h) that can be used for PET imaging. snmjournals.org Given that the parent compound already contains a bromine atom, isotopic exchange or, more commonly, de novo synthesis using a ⁷⁶Br source is a viable strategy. A prevalent method for incorporating radiobromine is through copper-mediated bromo-deborylation of a boronic acid pinacol (B44631) ester precursor. nih.gov This approach allows for the late-stage introduction of ⁷⁶Br into the aromatic ring, providing good radiochemical yields. The resulting ⁷⁶Br-labeled analog can be used to study the biodistribution and tumor uptake via PET imaging. nih.gov

¹²³I Labeling: Iodine-123 is a gamma-emitter (γ = 159 keV) with a half-life of 13.2 hours, making it ideal for SPECT imaging. tandfonline.com Similar to radiobromination, radioiodination can be achieved by replacing the stable bromine atom or by introducing iodine at a different position on the aromatic ring. A common synthetic route is the copper-mediated iododeboronation of a boronic pinacol ester precursor with ¹²³I. nih.gov This method has been successfully applied to create ¹²³I-labeled PARP inhibitors for preclinical and clinical SPECT imaging, demonstrating their potential for diagnosing and possibly treating malignant tumors. snmjournals.orgnih.gov The resulting radiotracers, such as [¹²³I]I-PARPi, have been used to visualize PARP upregulation in various cancers. snmjournals.orgup.ac.za

IsotopeImaging ModalityHalf-lifeKey Emission(s)Common Labeling Strategy
¹⁸F PET109.8 minβ⁺ (634 keV)Nucleophilic substitution on a precursor
⁷⁶Br PET16.2 hβ⁺ (3980 keV)Copper-mediated bromo-deborylation
¹²³I SPECT13.2 hγ (159 keV)Copper-mediated iododeboronation

Directed Structural Modifications for Analog Libraries

The synthesis of analog libraries based on the this compound scaffold is a critical step in drug discovery. It allows for the exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Modifications typically target three main regions of the molecule: the benzamide ring, the amide linker, and the ethylfluoro side chain.

Modifications of the Benzamide Ring: The benzamide moiety is a key structural feature for the interaction of many inhibitors with their target proteins. researchgate.net The bromine atom at the 3-position can be replaced with other halogens (Cl, I) or different functional groups (e.g., cyano, nitro, small alkyl groups) to probe the electronic and steric requirements of the binding pocket. Further substitutions on the aromatic ring, for instance at the 5-position with a fluorine atom, can also be explored to enhance binding affinity or alter metabolic stability.

Modifications of the Amide Linker and Side Chain: The N-(2-fluoroethyl) side chain is another important site for modification. The fluorine atom can be replaced with other groups, or the ethyl chain can be lengthened, shortened, or branched. The hydrogen on the amide nitrogen can also be substituted with small alkyl groups. These changes can significantly impact the compound's solubility, cell permeability, and interaction with the target enzyme. For example, replacing the ethyl group with different substituents or incorporating the nitrogen into a heterocyclic ring system are common strategies in the development of PARP inhibitors. nih.govumanitoba.ca

General synthetic procedures for creating such benzamide analogs often involve the amidation reaction between a substituted benzoic acid (or its corresponding acid chloride) and a desired amine. nanobioletters.com

Modification SiteExample ModificationPotential Impact
Benzamide Ring (Position 3) Replace Br with Cl, I, CNModulate binding affinity and electronics
Benzamide Ring (Other positions) Add F at position 5Improve metabolic stability, alter binding
N-Side Chain Replace -CH₂CH₂F with other alkyl or functionalized chainsAlter solubility, permeability, and target interaction
Amide Nitrogen Replace H with -CH₃ or other small alkyl groupsModify hydrogen bonding potential and conformation

By systematically applying these isotopic labeling and structural modification strategies, researchers can develop a diverse range of derivatives based on the this compound scaffold for advanced preclinical and potentially clinical investigations.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo N 2 Fluoroethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for determining the precise arrangement of atoms within a molecule. For 3-Bromo-N-(2-fluoroethyl)benzamide, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

Based on the structure of this compound, the following tables present the anticipated chemical shifts for the protons and carbons. These predictions are derived from established principles of NMR spectroscopy and typical chemical shift values for similar functional groups.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Coupling Constant (J) in Hz
Aromatic-H 7.5 - 8.0 Multiplet (m) -
Amide-H (NH) 8.2 - 8.6 Triplet (t) 5-6
Methylene-N (CH₂-N) 3.6 - 3.9 Doublet of Triplets (dt) 5-6, 5-6

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) 166 - 169
Aromatic C-Br 121 - 124
Aromatic C-H 126 - 136
Aromatic C attached to C=O 134 - 137
Methylene-N (CH₂-N) 41 - 44 (doublet, J ≈ 20 Hz)

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the amide proton and the adjacent methylene (B1212753) protons (CH₂-N), as well as between the two methylene groups of the fluoroethyl side chain (CH₂-N and CH₂-F). It would also reveal the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. HSQC is crucial for assigning the carbon signals based on the proton assignments.

Solid-State NMR Applications for Polymorphic Studies

Polymorphism, the existence of multiple crystalline forms of a compound, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful method for studying polymorphism because it provides detailed information about the local molecular environment in the solid state. nih.govnih.gov For this compound, ssNMR could be used to identify and characterize different polymorphs by detecting variations in the chemical shifts that arise from different molecular conformations and packing arrangements in the crystal lattice. nih.gov The study of other benzamides has shown that fluorine substitution can influence crystal packing, a feature that ssNMR could explore in this compound. acs.org

Fluorine-19 NMR for Fluoroethyl Group Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential characterization technique. wikipedia.org Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, leading to strong and easily detectable NMR signals. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a distinct signal for the fluorine atom in the fluoroethyl group, typically appearing as a triplet of triplets due to coupling with the adjacent methylene protons. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, with the chemical formula C₉H₉BrFNO, HRMS would confirm this composition. A key feature would be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by two mass units, confirming the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and then analyzing the resulting fragments. wikipedia.org This provides detailed structural information. The fragmentation of this compound would likely proceed through characteristic pathways for amides. researchgate.netlibretexts.org

A probable fragmentation pathway would involve the initial loss of the fluoroethyl group or cleavage of the amide bond to produce a stable bromo-benzoyl cation. This cation could then lose a molecule of carbon monoxide. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure
245/247 [C₉H₉BrFNO]⁺ (Molecular ion)
183/185 [BrC₆H₄CO]⁺ (Bromo-benzoyl cation)
155/157 [BrC₆H₄]⁺ (Bromophenyl cation)

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

Polymorphism and Crystal Engineering Studies

There is no available information regarding polymorphism or crystal engineering studies of this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Crystal engineering studies, which explore the design and synthesis of crystalline solids with desired properties, have not been reported for this specific benzamide (B126) derivative.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Detailed experimental data from vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, for this compound are not available in the public domain. While one could predict the expected vibrational modes based on the functional groups present (amide, aromatic ring, C-Br bond, C-F bond), a scientifically rigorous article requires actual experimental data to discuss peak positions, intensities, and any conformational insights these may provide.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral)

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques such as circular dichroism, which are used to study chiral molecules, are not applicable to this compound.

Computational and Theoretical Investigations of 3 Bromo N 2 Fluoroethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations could provide a detailed understanding of the electron distribution within 3-Bromo-N-(2-fluoroethyl)benzamide, which is crucial for predicting its chemical reactivity. By mapping the electron density, researchers can identify regions of the molecule that are electron-rich or electron-deficient, indicating likely sites for electrophilic or nucleophilic attack. Furthermore, DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which would quantify the molecule's tendency to donate or accept electrons in chemical reactions.

Molecular Orbital Analysis (HOMO-LUMO Gaps, MEP)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A small HOMO-LUMO gap would suggest that this compound is more likely to be reactive, as it requires less energy to excite an electron to a higher energy state.

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from quantum chemical calculations. An MEP map would visualize the electrostatic potential on the surface of this compound, highlighting regions of positive and negative potential. This information is invaluable for predicting how the molecule would interact with other molecules, such as receptors or enzymes, and for understanding non-covalent interactions.

Table 1: Hypothetical Molecular Orbital Energy Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specified compound.)

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are also employed to predict the spectroscopic properties of a molecule. For this compound, these predictions could be compared with experimental spectra to confirm its structure and provide a more detailed interpretation of the spectral data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, which would aid in the assignment of peaks in an experimental NMR spectrum.

IR (Infrared): Computational methods can calculate the vibrational frequencies of the molecule, corresponding to the absorption bands in an IR spectrum. This would help in identifying the characteristic functional groups present in this compound.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide insight into the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specified compound.)

Spectroscopic Technique Predicted Parameter Hypothetical Value
¹H NMR Chemical Shift (ppm) Aromatic protons: 7.2-7.8; CH₂CH₂F protons: 3.6-4.5
IR Vibrational Frequency (cm⁻¹) C=O stretch: ~1650; N-H stretch: ~3300; C-Br stretch: ~600
UV-Vis λmax (nm) ~230, ~275

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a dynamic picture of molecular behavior, which is complementary to the static information obtained from quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions

MD simulations would be instrumental in exploring the conformational landscape of this compound. The molecule possesses several rotatable bonds, and its three-dimensional shape can significantly influence its biological activity and physical properties. By simulating the molecule's motion, researchers could identify the most stable conformations and the energy barriers between them. Additionally, these simulations would reveal important intramolecular interactions, such as hydrogen bonds or steric clashes, that govern the molecule's preferred shape.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. By running simulations in different solvents, it would be possible to understand how the solvent affects the molecule's conformation, dynamics, and interactions. This is particularly important for predicting its behavior in biological systems, which are predominantly aqueous environments.

While specific computational and theoretical investigations on this compound are not currently available in the public scientific literature, the methodologies described herein represent the standard and powerful approaches that would be used for such a study. The application of DFT, molecular orbital analysis, spectroscopic predictions, and molecular dynamics simulations would provide a comprehensive understanding of this molecule's properties and behavior at a molecular level. Future research in this area would be valuable for elucidating the fundamental chemical and physical characteristics of this compound.

Docking and Interaction Studies with Biological Macromolecules (In Silico)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.id This method is widely employed in drug discovery to understand how a ligand, such as a benzamide (B126) derivative, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

For instance, in studies on benzamide derivatives as potential enzyme inhibitors, docking simulations can reveal critical hydrogen bond interactions with specific residues, which are often essential for the compound's inhibitory activity. The analysis of these binding modes helps in understanding the structure-activity relationship (SAR) and in designing more potent analogs. While no specific docking studies for "this compound" were found, research on other substituted benzamides highlights the importance of the benzamide core in establishing key interactions within protein binding pockets. semanticscholar.orgmdpi.comnih.gov

A hypothetical representation of a ligand-protein interaction analysis for a benzamide derivative is presented in the interactive table below.

Target ProteinInteracting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Enzyme ATYR 123, SER 245Hydrogen Bond-8.5
Enzyme APHE 301, LEU 189Hydrophobic Interaction-
Receptor BTRP 84Pi-Pi Stacking-7.2
Receptor BASN 152Hydrogen Bond-

Note: The data in this table is illustrative and based on general findings for benzamide derivatives, not specific to this compound.

Binding Energy Calculations and Hotspot Identification

Following the prediction of the binding mode, binding energy calculations are performed to quantify the strength of the ligand-protein interaction. These calculations can provide an estimate of the binding free energy, which is a crucial parameter in assessing the potential efficacy of a compound. Lower binding energies typically indicate a more stable and favorable interaction.

Hotspot identification involves analyzing the binding site to pinpoint specific residues that contribute most significantly to the binding energy. Identifying these "hotspots" is valuable for lead optimization, as modifications to the ligand that enhance interactions with these key residues can lead to improved potency and selectivity. For many benzamide-based compounds, the aromatic ring and the amide group are often involved in interactions with critical hotspot residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). archivepp.comdrugdesign.org

These models are developed by correlating various molecular descriptors (e.g., electronic, steric, hydrophobic) with the observed activity or property. Once a statistically significant model is established, it can be used to predict the activity or property of new, untested compounds.

For halogenated benzamides, QSAR studies can help in understanding how different substituents and their positions on the benzamide scaffold influence their biological activity. mdpi.comnih.gov For example, a QSAR model might reveal that the presence of a halogen at a specific position, combined with certain electronic properties, is crucial for high activity.

A representative QSAR model for a series of benzamide derivatives is shown in the interactive table below.

Model EquationStatistical ParametersKey Descriptors
pIC50 = 0.5LogP - 0.2TPSA + 1.5*MR + 2.1R² = 0.85, Q² = 0.72LogP (Lipophilicity), TPSA (Topological Polar Surface Area), MR (Molar Refractivity)

Note: This table represents a hypothetical QSAR model for illustrative purposes and is not based on specific data for this compound.

QSAR studies on benzamide analogues have demonstrated the importance of various descriptors in predicting their activity. For instance, a 3D-QSAR model developed for a series of three-substituted benzamide derivatives showed a good correlation between the experimental and predicted activity, highlighting the significance of pharmacophoric features like hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings. nih.govbohrium.com Such models provide valuable insights for designing new compounds with potentially enhanced biological profiles. nih.govunair.ac.idnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which are a form of QSPR, are often carried out for novel benzamide derivatives to assess their drug-like properties. jonuns.commdpi.comresearchgate.netmdpi.com

Chemical Reactivity and Transformation Pathways of 3 Bromo N 2 Fluoroethyl Benzamide

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Ring and Amide Nitrogen

The reactivity of the aromatic ring in 3-Bromo-N-(2-fluoroethyl)benzamide is significantly influenced by the attached substituents. The bromo and N-(2-fluoroethyl)carboxamido groups are both deactivating and meta-directing for electrophilic aromatic substitution. libretexts.orglibretexts.org Consequently, reactions like nitration or halogenation would require harsh conditions and would be expected to yield the 3,5-disubstituted product.

Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, particularly at the carbon bearing the bromine atom. youtube.com Strong nucleophiles can displace the bromide, a reaction that can be facilitated by the presence of the deactivating amide group.

The amide nitrogen possesses a lone pair of electrons, but due to resonance with the carbonyl group, it is significantly less nucleophilic than that of an amine. libretexts.org Therefore, direct substitution reactions on the amide nitrogen are generally unfavorable. However, deprotonation of the amide N-H by a strong base can generate an amidate anion, which can then act as a nucleophile.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Electrophilic Aromatic Substitution (Nitration) Conc. HNO₃, Conc. H₂SO₄, heat3-Bromo-5-nitro-N-(2-fluoroethyl)benzamide
Nucleophilic Aromatic Substitution NaOCH₃, heat3-Methoxy-N-(2-fluoroethyl)benzamide
Amide N-H Deprotonation NaH, THFSodium 3-bromo-N-(2-fluoroethyl)benzamidate

Functional Group Interconversions Involving the Amide, Bromo, and Fluoroethyl Moieties

The functional groups of this compound can be interconverted through various synthetic methodologies. organic-synthesis.comsolubilityofthings.comimperial.ac.uk The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-fluoroethylamine. libretexts.org Reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would afford 3-bromobenzyl-(2-fluoroethyl)amine. youtube.com Dehydration of the primary amide (if the N-substituent were a hydrogen) would yield a nitrile; however, this is not directly applicable to this secondary amide. libretexts.org

The bromo substituent on the aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govambeed.com These reactions provide a versatile platform for further molecular elaboration.

The fluoroethyl group is generally robust. The carbon-fluorine bond is the strongest single bond in organic chemistry and is resistant to cleavage. However, under specific and often harsh conditions, or with specialized reagents, the fluorine atom could potentially be displaced.

TransformationReagents and ConditionsProduct
Amide Hydrolysis (Acidic) H₂O, H⁺, heat3-Bromobenzoic acid and 2-Fluoroethylamine hydrochloride
Amide Reduction 1. LiAlH₄, THF; 2. H₂O3-Bromobenzyl-(2-fluoroethyl)amine
Suzuki Coupling Arylboronic acid, Pd catalyst, base3-Aryl-N-(2-fluoroethyl)benzamide
Hoffmann Rearrangement (of primary analog) Br₂, NaOH, H₂OWould yield an amine with one less carbon. ncert.nic.inbyjus.com

Cyclization and Rearrangement Reactions (e.g., involving the bromo or fluoroethyl groups)

The presence of the bromo substituent ortho to a suitable group can lead to intramolecular cyclization reactions. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones. nih.gov While the bromo group in this compound is not in the ortho position, related intramolecular reactions could potentially be designed. For example, if a nucleophilic group were introduced at the 2-position of the benzamide (B126), intramolecular cyclization displacing the bromine could occur.

Photochemical reactions of 2-halobenzamides have been shown to lead to cyclization onto an adjacent N-aryl ring. nih.gov Although the N-substituent in the title compound is aliphatic, photochemical induction of radical formation at the C-Br bond could potentially lead to intramolecular cyclization or rearrangement pathways, depending on the reaction conditions and the presence of other reactive sites.

Photochemical and Radiochemical Transformations

The photochemical behavior of this compound is anticipated to be influenced by the C-Br bond. Aryl bromides can undergo homolytic cleavage upon UV irradiation to form an aryl radical and a bromine radical. nih.gov This phenyl radical could then undergo a variety of reactions, including hydrogen abstraction from the solvent to form N-(2-fluoroethyl)benzamide, or participate in intramolecular cyclization if a suitable reaction partner is available.

For radiochemical applications, the molecule could be labeled with isotopes for use in imaging or tracer studies. moravek.com For instance, the introduction of a radioactive isotope of fluorine, such as ¹⁸F, is a common strategy in the development of PET (Positron Emission Tomography) imaging agents. nih.govnih.gov This would typically be achieved by nucleophilic substitution of a suitable leaving group on the ethyl chain with [¹⁸F]fluoride in the final step of the synthesis. Alternatively, tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) could be incorporated into the molecule for use in metabolic or biodistribution studies. uochb.czrsc.org

TransformationMethodApplication
Photolysis UV irradiationGeneration of aryl radicals for further reactions
¹⁸F-Radiolabeling Nucleophilic substitution with [¹⁸F]F⁻PET imaging
³H or ¹⁴C Labeling Isotopic exchange or synthesis with labeled precursorsMetabolic and biodistribution studies

Oxidation and Reduction Chemistry

The oxidation of this compound is expected to be challenging due to the electron-withdrawing nature of the substituents on the aromatic ring. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule. However, selective oxidation at the benzylic position is not possible as there is no benzylic C-H. Oxidation of the amide nitrogen is also unlikely under normal conditions. Some specialized oxidation systems have been shown to oxidize the α-position of N-alkyl groups in tertiary benzamides, but this is not directly applicable here. rsc.org

Reduction of the molecule offers more predictable outcomes. The bromo group can be removed (hydrodebromination) via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or by using reducing agents like tin hydrides. As mentioned previously, the amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) with strong reducing agents like LiAlH₄. youtube.com The aromatic ring itself can be reduced to a cyclohexane (B81311) ring under high pressure and temperature with a suitable catalyst, though this would be a very forcing transformation.

ReactionReagents and ConditionsProduct
Hydrodebromination H₂, Pd/C, baseN-(2-Fluoroethyl)benzamide
Amide Reduction 1. LiAlH₄, THF; 2. H₂O3-Bromobenzyl-(2-fluoroethyl)amine

Mechanistic Biological Investigations of 3 Bromo N 2 Fluoroethyl Benzamide Pre Clinical and in Vitro Focus

Target Identification and Engagement Studies (In Vitro Cell-Free Systems)

Currently, publicly available scientific literature lacks specific target identification and engagement studies for 3-Bromo-N-(2-fluoroethyl)benzamide in in vitro cell-free systems. While research exists on similar benzamide (B126) structures, direct experimental data on the molecular targets of this particular compound is not available.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

There is no specific information in the current body of scientific literature detailing the in vitro enzyme inhibition or activation mechanisms of this compound. Studies on other substituted benzamides have shown potential for enzyme interaction, such as the inhibition of monoamine oxidase-B by N-(2-aminoethyl)benzamide analogues. nih.gov However, without direct experimental evidence for this compound, any potential enzymatic activity remains speculative.

Receptor Binding Affinity and Selectivity (In Vitro Assays)

Detailed in vitro receptor binding assays for this compound are not present in the available scientific literature. Consequently, its binding affinity and selectivity for specific receptors are unknown.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Lines, Non-Human)

Specific studies investigating the cellular uptake and subcellular localization of this compound in non-human in vitro cell lines have not been published.

In Vitro Metabolism Studies (Using Liver Microsomes, S9 fractions, etc.)

There is a lack of published research on the in vitro metabolism of this compound using liver microsomes, S9 fractions, or other similar systems. While studies on compounds with some structural similarities, such as 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), have been conducted in human hepatocytes, these findings cannot be directly extrapolated to this compound. nih.gov

Mechanistic Studies in Non-Human Organism Models (e.g., Bacterial, Fungal, C. elegans, Drosophila)

No mechanistic studies of this compound in non-human organism models like bacteria, fungi, C. elegans, or Drosophila have been reported in the scientific literature. Research on other benzamide derivatives has indicated potential antimicrobial activity against various bacterial strains. nanobioletters.commdpi.com

Cellular Pathway Modulation

Due to the absence of mechanistic studies, there is no information available on the modulation of specific cellular pathways by this compound.

Gene Expression and Proteomic Analysis (In Vivo Non-Human)

As of the current date, a comprehensive search of publicly available scientific literature and research databases has revealed no specific studies detailing the in vivo gene expression or proteomic analysis of this compound in non-human models. While the compound is available for research purposes, dedicated investigations into its effects on the transcriptome and proteome in living organisms have not been published.

Such studies would be essential to identify the cellular pathways and biological processes that are influenced by this compound. Methodologies like RNA sequencing (RNA-Seq) for transcriptomic analysis and mass spectrometry-based proteomics would be critical in elucidating these effects. Future research findings will be pivotal in populating the data tables below.

Data on Gene Expression Modulation (In Vivo Non-Human)

GeneOrganism/TissueUp/Down-regulationFold ChangeResearch Context
No data available

Data on Protein Expression Modulation (In Vivo Non-Human)

ProteinOrganism/TissueUp/Down-regulationFold ChangeResearch Context
No data available

Analytical Method Development and Quantification of 3 Bromo N 2 Fluoroethyl Benzamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analysis of organic compounds, offering high-resolution separation of the analyte from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of 3-Bromo-N-(2-fluoroethyl)benzamide.

Method Development Considerations:

Column: A C18 or C8 column is a suitable starting point, providing good retention and separation for moderately polar compounds. For compounds with aromatic rings, a phenyl-hexyl or pentafluorophenyl (PFP) column could offer alternative selectivity due to π-π interactions. chromforum.org

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective for separating impurities with a wide range of polarities. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte and any acidic or basic impurities. For related benzamides, a mobile phase of acetonitrile and a pH 3.5 buffer has been shown to be effective. nih.gov

Detection: UV detection is the most common and straightforward method for aromatic compounds like this compound. The maximum absorption wavelength (λmax) should be determined by scanning a standard solution of the pure compound. For benzamides, a λmax is often found in the range of 220-250 nm. nih.govmarquette.edu

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentration and integrating the peak area of the analyte. An internal standard can be used to improve accuracy and precision.

A direct determination of similar benzamide-type drugs in serum has been achieved using a column-switching HPLC method with fluorescence detection, suggesting that for more complex matrices, specialized HPLC setups may be beneficial. nih.gov

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 230 nm (or determined λmax)Aromatic compounds typically absorb in this region.
Injection Vol. 10 µLStandard injection volume.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, potentially with derivatization to increase its volatility.

Method Development Considerations:

Derivatization: The amide group can be derivatized to a more volatile ester or silyl (B83357) ether to improve chromatographic performance and reduce peak tailing. jfda-online.com For example, acylation or silylation are common derivatization techniques used for GC-MS analysis of compounds with active hydrogens. jfda-online.comresearchgate.net

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column, is a good starting point. researchgate.net

Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers higher selectivity and structural information for impurity identification. GC-MS analysis of related benzoylbenzofurans has been shown to be effective in differentiating isomers. researchgate.net

Temperature Program: A temperature ramp is necessary to elute compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).

Table 2: Hypothetical GC-MS Method Parameters for this compound

ParameterSuggested ConditionRationale
Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µmCommon general-purpose column.
Carrier Gas Helium at 1 mL/minInert carrier gas compatible with MS.
Injector Temp. 280 °CTo ensure complete volatilization.
Oven Program 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold 5 minTo separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating fragment patterns.

If this compound is synthesized in a way that could produce enantiomers (i.e., if it possesses a chiral center), then chiral chromatography is necessary to determine the enantiomeric purity. The amide nitrogen could be a chiral center if rotation around the C-N bond is restricted, or if other chiral centers are present in the molecule.

Method Development Considerations:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including benzamides. researchgate.netnih.gov For instance, cellulose tris(3,5-dichlorophenylcarbamate) has shown high enantioselectivity for 2-(benzylsulfinyl)benzamide. nih.gov Cyclodextrin-based CSPs are another option, particularly for compounds that can fit within the cyclodextrin (B1172386) cavity. sigmaaldrich.com

Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be used. The choice of mobile phase significantly impacts the separation and should be optimized. rsc.org

Detection: UV detection is typically used, similar to standard HPLC.

Spectrophotometric and Spectrofluorometric Methods

UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in bulk or in simple formulations, provided there are no interfering substances that absorb at the same wavelength. youtube.com The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. youtube.com A calibration curve would be generated using standard solutions of the compound. youtube.com For related benzamide (B126) compounds, spectrophotometric methods have been developed by monitoring the formation of the benzamide at a specific wavelength. marquette.edu

Spectrofluorometry could be an alternative if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. This technique offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their size and charge. youtube.com It is particularly useful for charged molecules and can be a powerful alternative to HPLC. For the analysis of this compound, which is neutral, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase to separate neutral analytes.

Method Development Considerations:

Buffer: A buffer such as phosphate or borate (B1201080) is used to control the pH and ionic strength.

Surfactant: Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant.

Detection: UV detection is the most common method. For improved sensitivity, coupling with a mass spectrometer (CE-MS) can be considered.

CE has been successfully used for the determination of aromatic amines in water samples, indicating its applicability to similar compound classes. nih.gov

Sample Preparation Strategies for Complex Research Matrices (e.g., in vitro assay samples, reaction mixtures)

Effective sample preparation is critical for accurate analysis, especially in complex matrices like in vitro assay samples or reaction mixtures, as it removes interfering components and enriches the analyte. chromatographyonline.comnih.gov

Common Techniques:

Protein Precipitation (for biological samples): In in vitro assays containing proteins, a simple protein precipitation step using a cold organic solvent like acetonitrile or methanol (B129727) is often the first step. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or dichloromethane). The pH of the aqueous phase can be adjusted to optimize the extraction of the analyte.

Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent to retain the analyte while interfering compounds are washed away. chromatographyonline.com For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a normal-phase sorbent (e.g., silica) could be used depending on the sample matrix and the chosen elution solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive SPE for cleanup and is widely used in multiresidue analysis. It could be adapted for the analysis of this compound in complex matrices.

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used. nih.gov

Conclusion and Future Research Directions for 3 Bromo N 2 Fluoroethyl Benzamide

Summary of Key Academic Contributions and Discoveries Pertaining to the Compound

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific academic research focused on 3-Bromo-N-(2-fluoroethyl)benzamide . While its existence is confirmed through chemical supplier databases, which provide its fundamental molecular and structural information, dedicated studies detailing its synthesis, characterization, or biological activity are not readily found.

However, the broader class of benzamides , to which this compound belongs, has been the subject of extensive academic and industrial research. These efforts have established benzamides as a critical scaffold in medicinal chemistry and drug discovery. Key contributions and discoveries within the benzamide (B126) class include:

Diverse Biological Activities: Substituted benzamides have been shown to possess a wide array of pharmacological effects. They are recognized for their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. nanobioletters.com Numerous commercially available drugs are based on the benzamide structure. wikipedia.orgdrugbank.com

Enzyme Inhibition: A significant area of research has been the development of benzamide derivatives as enzyme inhibitors. For instance, certain N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which play a role in cancer therapy. nih.govnih.govresearchgate.netresearchgate.net Others have been explored as glucokinase activators for the potential treatment of diabetes. nih.gov

Tubulin Polymerization Inhibition: Novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism crucial for cell division, demonstrating significant antitumor activities. nih.gov

Influence of Halogenation: The presence of halogen atoms, such as the bromine in this compound, is a common strategy in drug design. Halogenation can enhance a compound's metabolic stability, lipophilicity, and ability to form specific interactions with biological targets, potentially leading to improved efficacy and pharmacokinetic properties. researchgate.netnih.govresearchgate.netdartmouth.edu

Unaddressed Research Questions and Emerging Areas for this compound

The absence of specific research on This compound presents a landscape rich with opportunities for investigation. Key unaddressed research questions include:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce high-purity this compound? While general methods for N-substituted benzamide synthesis are well-established, an optimized protocol specific to this compound is needed. nanobioletters.com

Physicochemical Characterization: What are the detailed physicochemical properties of the compound, including its crystal structure, solubility, and stability? This foundational data is essential for any further development.

Biological Activity Profile: Does this compound exhibit any of the biological activities commonly associated with halogenated benzamides? A broad biological screening is warranted to explore its potential as an anticancer, anti-inflammatory, antibacterial, or antifungal agent. nanobioletters.comresearchgate.netresearchgate.net

Structure-Activity Relationships (SAR): How do the specific substituents—the bromine atom at the 3-position of the benzoyl ring and the 2-fluoroethyl group on the amide nitrogen—contribute to its potential biological activity?

Mechanism of Action: If biological activity is identified, what are the underlying molecular mechanisms and cellular targets?

Emerging areas for research on this compound could involve its use as a chemical probe to investigate biological pathways or as a building block for the synthesis of more complex molecules in drug discovery programs.

Potential for Further Mechanistic Elucidation and Chemical Exploration within the Benzamide Class

The benzamide scaffold offers significant potential for further mechanistic elucidation and chemical exploration. Research on compounds like This compound can contribute to a deeper understanding of this important class of molecules.

Mechanistic Studies: By analogy with other benzamides, if this compound shows activity, it could serve as a tool for studying specific biological targets. For example, if it were found to inhibit a particular enzyme, detailed kinetic and structural studies could elucidate the binding interactions. Molecular docking simulations, which have been used for other benzamides, could predict binding modes and guide further optimization. researchgate.netnih.gov

Chemical Exploration: The structure of this compound is amenable to systematic modification to explore structure-activity relationships. This could involve:

Varying the position and nature of the halogen on the benzoyl ring.

Introducing other substituents to the benzoyl ring to modulate electronic and steric properties.

Modifying the N-alkyl side chain to alter lipophilicity and hydrogen bonding capacity.

Such explorations can lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of libraries of related benzamide derivatives for high-throughput screening remains a viable strategy for identifying novel therapeutic leads. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-N-(2-fluoroethyl)benzamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. A typical approach involves reacting 3-bromobenzoyl chloride with 2-fluoroethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction efficiency is improved by controlling temperature (0–5°C to minimize side reactions) and using high-purity reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Monitoring by TLC and LC-MS (e.g., Shimadzu LC-30AD with Kinetex C18 column, 0.04% TFA in mobile phase) confirms purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR (e.g., 500 MHz in CDCl₃) identify proton environments and carbon frameworks. The 2-fluoroethyl group shows distinct splitting patterns due to 19^{19}F coupling .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~270.0 Da).
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are key markers.
    Cross-validation with elemental analysis ensures accuracy .

Q. How is this compound utilized as an intermediate in medicinal chemistry research?

  • Methodology : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The fluoroethyl moiety enhances metabolic stability in drug candidates. For example, fluorinated benzamides are explored as D3 dopamine receptor ligands for PET imaging, leveraging 18^{18}F radiolabeling potential .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodology : Structural disorder in the fluoroethyl group or bromine positions can complicate refinement. Use single-crystal X-ray diffraction (e.g., SHELX suite) with high-resolution data (≤1.0 Å). For disordered regions, apply PART instructions and restraints to thermal parameters. Weak intermolecular interactions (e.g., C–H···F, Br···π) may require Hirshfeld surface analysis to resolve packing motifs .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in fluorinated benzamide derivatives?

  • Methodology :

  • Variation of Substituents : Synthesize analogues with modified halogen (Br → Cl/I) or fluoroethyl chain lengths.
  • Biological Assays : Test binding affinity (e.g., radioligand displacement for dopamine receptors) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent effects with receptor interactions. SAR trends guide lead optimization .

Q. What analytical challenges occur in quantifying this compound in biological matrices, and how are they resolved?

  • Methodology : Matrix interference and low analyte concentration require LC-MS/MS with MRM (multiple reaction monitoring). Use a C18 column (e.g., Kinetex EVO) and acidic mobile phase (0.1% formic acid) to enhance ionization. Internal standards (e.g., deuterated analogues) correct for recovery variability. Validate method parameters (linearity: R² ≥0.99; LOQ ≤1 ng/mL) per ICH guidelines .

Q. How does polymorphism affect the physicochemical properties of fluorinated benzamides, and what techniques detect it?

  • Methodology : Polymorphs (e.g., Form I vs. Form II) differ in solubility and stability. Characterize via:

  • PXRD : Distinct diffraction patterns (e.g., 2θ = 10–30° range).
  • DSC : Melting point variations (e.g., Δmp ≥5°C).
  • Raman Spectroscopy : Lattice vibration shifts.
    Computational tools (Mercury CSD) compare packing motifs and predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(2-fluoroethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(2-fluoroethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.